Product packaging for 4-(4-Methylphenyl)piperidine hydrochloride(Cat. No.:CAS No. 67765-24-6)

4-(4-Methylphenyl)piperidine hydrochloride

Cat. No.: B1603751
CAS No.: 67765-24-6
M. Wt: 211.73 g/mol
InChI Key: ROPXDRJXVYKIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Methylphenyl)piperidine hydrochloride is an organic compound with the CAS Registry Number 67765-24-6 . It is a hydrochloride salt with a molecular formula of C12H18ClN and a molecular weight of 211.73 g/mol . This piperidine derivative serves as a versatile chemical building block and synthetic intermediate in medicinal chemistry and pharmaceutical research . The presence of both the piperidine ring, a common feature in pharmacologically active molecules, and the substituted phenyl group makes it a valuable scaffold for the synthesis of more complex compounds. It is typically characterized by identifiers such as the canonical SMILES notation CC1=CC=C(C=C1)C2CCNCC2.Cl and the InChIKey ROPXDRJXVYKIPI-UHFFFAOYSA-N . Researchers utilize this compound exclusively in laboratory settings to explore structure-activity relationships and develop new substances for experimental purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClN B1603751 4-(4-Methylphenyl)piperidine hydrochloride CAS No. 67765-24-6

Properties

IUPAC Name

4-(4-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXDRJXVYKIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605823
Record name 4-(4-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67765-24-6
Record name 4-(4-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylphenyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Derivatization Strategies for 4 4 Methylphenyl Piperidine Hydrochloride

Established Synthetic Routes to 4-Phenylpiperidine (B165713) Core Structures

The creation of the 4-phenylpiperidine core, a key step in synthesizing 4-(4-methylphenyl)piperidine (B1268173) hydrochloride, can be achieved through various established methods. These include multi-step syntheses and the use of specific precursor molecules.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a versatile approach to constructing the 4-phenylpiperidine framework. One common strategy involves the Dieckmann condensation. dtic.mil This reaction sequence typically starts with the addition of a primary amine to two molecules of an α,β-unsaturated ester, followed by cyclization, hydrolysis, and decarboxylation to yield a 4-piperidone. dtic.mil This piperidone intermediate is a critical building block for further modifications.

Another approach involves the catalytic hydrogenation of pyridine (B92270) derivatives. dtic.mil This method can be carried out using various catalysts, such as nickel, under high pressure and temperature, or by using reducing agents like sodium in ethanol (B145695) or tin in hydrochloric acid. dtic.mil The choice of substituents on the initial pyridine ring dictates the final substitution pattern on the piperidine (B6355638) ring.

A notable synthesis of 4-phenylpiperidines involves the reaction of a γ-cyano-γ-phenylbutyric ester, which can be prepared through a Michael addition. acs.org The subsequent reduction of the cyano group and cyclization leads to the formation of the piperidine ring. acs.org For instance, ethyl 6-keto-4-phenylnipecotate has been synthesized from ethyl α-carbethoxy-γ-cyanobutyrate and benzaldehyde, followed by reduction with Raney nickel. acs.org

Starting MaterialsKey ReactionsIntermediate/Final ProductReference
Primary amine, α,β-unsaturated esterDieckmann condensation4-Piperidone dtic.mil
Pyridine derivativeCatalytic hydrogenationPiperidine derivative dtic.mil
γ-cyano-γ-phenylbutyric esterReduction, Cyclization4-Phenylpiperidine acs.org

Utilization of Precursor Compounds and Intermediates

The synthesis of 4-phenylpiperidine and its derivatives often relies on commercially available or readily synthesized precursors. 4-Phenylpyridine is a key starting material that can be converted to the desired piperidine structure. google.com

A common strategy involves the use of piperidin-4-one as a key intermediate. chemicalforums.com For instance, reacting piperidin-4-one with phenylmagnesium bromide, a Grignard reagent, followed by the reduction of the resulting tertiary alcohol, can yield 4-phenylpiperidine. chemicalforums.com If piperidin-4-one hydrochloride is used, two equivalents of the Grignard reagent are necessary. chemicalforums.com

N-protected piperidones, such as N-Boc-piperidin-4-one, are also valuable precursors. google.com These can undergo reactions with organometallic reagents to introduce the phenyl group at the 4-position. The protecting group can then be removed in a subsequent step. For example, N-Boc-4-aminopiperidine can be a precursor in the synthesis of certain 4-aminopiperidine (B84694) derivatives. unodc.org

Another important precursor is N-benzyl-4-hydroxy-4-(4-methylphenyl)-piperidine, which can be hydrogenated using a palladium on charcoal catalyst to yield 4-hydroxy-4-(4-methylphenyl)-piperidine. prepchem.com This highlights the use of benzyl (B1604629) groups as removable N-protecting groups in piperidine synthesis. google.com

Precursor CompoundReagent/ReactionProductReference
Piperidin-4-onePhenylmagnesium bromide, Reduction4-Phenylpiperidine chemicalforums.com
N-Boc-piperidin-4-oneOrganometallic reagent, Deprotection4-substituted piperidine google.com
N-benzyl-4-hydroxy-4-(4-methylphenyl)-piperidineHydrogenation (Pd/C)4-hydroxy-4-(4-methylphenyl)-piperidine prepchem.com

Formation of Hydrochloride Salts in Piperidine Synthesis

The formation of hydrochloride salts is a common final step in the synthesis of piperidine derivatives, including 4-(4-methylphenyl)piperidine hydrochloride. This process is typically achieved by treating the free base form of the piperidine with hydrochloric acid. youtube.com

The synthesis of piperidine hydrochloride can be accomplished by reacting piperidine with hydrochloric acid in a suitable solvent, such as acetic acid. google.com Another method involves the catalytic hydrogenation of pyridine derivatives directly in an acidic medium. google.com This in-situ salt formation can be advantageous, although the presence of strong acid can sometimes act as a poison to the catalyst. google.com

In a specific example, 1-methyl-4-(4-piperidinyl)piperazine hydrochloride was synthesized by treating the intermediate compound with a saturated solution of hydrogen chloride in methanol (B129727). google.com This resulted in the precipitation of the white solid hydrochloride salt. google.com Similarly, the acidification of a reaction mixture with dilute hydrochloric acid to a pH of 2 is a method used to form and isolate the hydrochloride salt of a 4-acyl 4-phenyl piperidine derivative. google.com

Chemical Transformations and Functionalization of the Piperidine Ring

The piperidine ring in 4-phenylpiperidine derivatives is amenable to various chemical transformations, allowing for the introduction of different functional groups and the synthesis of a diverse range of compounds.

Oxidation Reactions

The piperidine ring can undergo oxidation reactions. For example, derivatives of 4-phenylpiperidine can be oxidized in reactions catalyzed by monoamine oxidase (MAO). nih.gov The rate of this oxidation can be influenced by the nature and position of substituents on the piperidine ring. nih.gov

Reduction Reactions

Reduction reactions are also crucial in the functionalization of the piperidine scaffold. The reduction of pyridine N-oxides using ammonium (B1175870) formate (B1220265) and palladium on carbon is an efficient method to produce piperidines under mild conditions. organic-chemistry.org This avoids the use of harsh reagents and strong acids. organic-chemistry.org

Furthermore, the reduction of functional groups attached to the piperidine ring is a common strategy. For instance, the reduction of an N-formyl group on a 4-amino-1-benzyl-4-phenylpiperidine to a methylamino group can be achieved using lithium aluminum hydride. google.com

Substitution Reactions

The secondary amine of the 4-(4-methylphenyl)piperidine moiety is a key site for substitution reactions, primarily through N-alkylation and N-acylation. These reactions are fundamental in creating diverse libraries of compounds for biological screening.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the piperidine ring. This transformation is commonly achieved through several methods:

Reaction with Alkyl Halides: A prevalent method involves the reaction of 4-(4-methylphenyl)piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as potassium carbonate (K2CO3), neutralizes the hydrohalic acid formed during the reaction, driving it to completion. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or alcohols like ethanol being common. For instance, a number of substituted phenethylpiperidines have been synthesized by alkylating a suitably protected piperidine with commercially available phenethyl bromides. researchgate.net

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the piperidine with an aldehyde or ketone, followed by reduction. A common reducing agent for this purpose is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is mild enough to not reduce the carbonyl group of the starting material. nih.gov This method is highly versatile for introducing a wide array of substituted alkyl groups onto the piperidine nitrogen.

N-Acylation

N-acylation involves the introduction of an acyl group (R-C=O) to the piperidine nitrogen, forming an amide. This is a fundamental reaction for creating analogues and for protecting the amine group during multi-step syntheses. researchgate.net

Reaction with Acylating Agents: The most common acylating agents are acyl chlorides and acid anhydrides. The reaction is typically carried out in the presence of a base to scavenge the acidic byproduct (HCl or a carboxylic acid). This method is efficient and applicable to a broad range of acyl groups. The synthesis of fentanyl and its analogues often involves the acylation of the 4-anilinopiperidine nitrogen with agents like propionyl chloride. wikipedia.org While the core is different, the chemistry is directly transferable to 4-(4-methylphenyl)piperidine.

Derivatization for Structure-Activity Relationship Studies

Derivatization of the 4-(4-methylphenyl)piperidine scaffold is a cornerstone of medicinal chemistry efforts to optimize lead compounds. By systematically modifying different parts of the molecule, researchers can elucidate the structure-activity relationships (SAR), which describe how specific structural features influence the biological activity of the compound. These studies are essential for enhancing potency, selectivity, and pharmacokinetic properties.

A common strategy involves creating a library of analogues by introducing a variety of substituents at the piperidine nitrogen. For example, in the development of inhibitors for steroid-5α-reductase, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated. nih.gov The core piperidine was derivatized with various acyl and carbamoyl (B1232498) groups, and the resulting compounds showed a wide range of inhibitory potencies against the target isozymes. The findings from this study highlight how modifications at the nitrogen atom significantly impact biological activity. nih.gov

The table below presents data from a study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of rat 5α-reductase isozymes, illustrating a typical SAR investigation. nih.gov

Compound IDN-SubstituentType 1 IC50 (µM)Type 2 IC50 (µM)
6 Diphenylacetyl3.440.37
7 Dicyclohexylacetyl~100.08
9 Diphenylcarbamoyl0.540.69

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

In another example, the development of Smac mimetics as IAP (inhibitor of apoptosis proteins) antagonists involved the synthesis of various phenethyl-substituted piperidines. researchgate.net The SAR studies revealed a preference for small, lipophilic groups at the ortho- and para-positions of the phenethyl moiety, while more polar groups or larger aromatic systems led to a decrease in potency. researchgate.net

The following table shows the SAR of these phenethyl-substituted piperidines. researchgate.net

Compound IDAromatic SubstitutionXIAP BIR3 IC50 (µM)cIAP1 BIR3 IC50 (µM)
32 2-F0.0240.012
33 3-F0.0430.018
34 4-F0.0270.012
35 4-Cl0.0260.013
36 4-Me0.0210.010
37 4-OH0.170.083
38 4-OMe0.110.040

Data sourced from a study on aminopiperidine-based Smac mimetics. researchgate.net

These examples demonstrate that derivatization of the 4-(4-methylphenyl)piperidine scaffold, particularly at the nitrogen atom, is a powerful strategy for exploring chemical space and optimizing biological activity. The insights gained from such SAR studies are critical for the rational design of new and improved therapeutic agents. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in 4-(4-Methylphenyl)piperidine (B1268173) hydrochloride. The hydrochloride form means the piperidine (B6355638) nitrogen is protonated, forming a secondary ammonium (B1175870) ion (R₂NH₂⁺), which influences the spectral features. The analysis of its FT-IR spectrum, typically recorded on a solid sample using a KBr disc, reveals characteristic absorption bands. nist.govunodc.org

Key vibrational modes for this compound include the N-H stretching of the piperidinium (B107235) ion, C-H stretching from both the aromatic (tolyl) and aliphatic (piperidine) portions of the molecule, C=C stretching within the aromatic ring, and various bending vibrations. researchgate.netscispace.com Theoretical studies using methods like Density Functional Theory (DFT) can complement experimental spectra to provide more precise vibrational assignments. researchgate.netnih.govmdpi.com The IR spectrum of the hydrochloride salt will show broad absorption bands for the N⁺-H stretching vibrations, typically in the 2700-2250 cm⁻¹ region. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for 4-(4-Methylphenyl)piperidine Hydrochloride

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H StretchAromatic (Tolyl group)
~2950-2850C-H StretchAliphatic (Piperidine ring)
~2700-2250N⁺-H StretchSecondary Ammonium (Piperidinium ion)
~1610, ~1515C=C StretchAromatic Ring
~1470-1440C-H BendAliphatic (CH₂)
~820C-H BendAromatic (para-substituted)

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the para-substituted tolyl group, which typically appear as a pair of doublets in the aromatic region (~7.0-7.5 ppm). chemicalbook.com The protons on the piperidine ring will produce more complex, overlapping multiplets in the aliphatic region (~1.5-3.5 ppm) due to their diastereotopic nature (axial and equatorial positions) and spin-spin coupling. researchgate.net The methyl group on the tolyl ring will present as a sharp singlet around 2.3 ppm. A broad signal corresponding to the two protons on the nitrogen (N⁺H₂) will also be present, with its chemical shift and appearance being dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. It will show distinct signals for the aromatic carbons, including two signals for the protonated carbons and two for the quaternary carbons of the tolyl group. chemicalbook.com The piperidine ring will exhibit signals for its three chemically non-equivalent carbons. The methyl carbon will appear at the high-field end of the spectrum (~21 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
~7.2-7.4Doublet2HAromatic (ortho to methyl)
~7.1-7.3Doublet2HAromatic (ortho to piperidine)
~2.8-3.6Multiplet4HPiperidine H-2, H-6
~2.7-3.0Multiplet1HPiperidine H-4
~2.35Singlet3H-CH₃ (Tolyl group)
~1.8-2.2Multiplet4HPiperidine H-3, H-5

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ ppm)Carbon TypeAssignment
~142QuaternaryAromatic C (ipso, attached to piperidine)
~137QuaternaryAromatic C (ipso, attached to methyl)
~129CHAromatic CH
~127CHAromatic CH
~45CH₂Piperidine C-2, C-6
~43CHPiperidine C-4
~32CH₂Piperidine C-3, C-5
~21CH₃-CH₃ (Tolyl group)

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. When analyzed by electron ionization mass spectrometry (EI-MS), the molecule typically loses the HCl and is detected as the free base. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base, 4-(4-methylphenyl)piperidine. nist.gov

The fragmentation pattern is a key feature for structural confirmation. libretexts.org For piperidine derivatives, a common fragmentation pathway is the alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. Other significant fragments can arise from the cleavage of the bond between the piperidine ring and the tolyl group, leading to ions corresponding to the tolyl cation or the piperidinyl ring fragment. nih.govresearchgate.net Predicted mass spectrometry data for related compounds can provide insight into expected adducts in techniques like electrospray ionization (ESI). uni.lu

Table 4: Expected Key Fragments in the Mass Spectrum of 4-(4-Methylphenyl)piperidine (Free Base)

m/z (mass-to-charge ratio)Proposed Fragment
175[M]⁺ (Molecular Ion)
174[M-H]⁺
160[M-CH₃]⁺
91[C₇H₇]⁺ (Tolyl cation)

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsional angles. mdpi.com For piperidine-containing compounds, X-ray analysis typically reveals that the six-membered ring adopts a chair conformation, which is its most stable arrangement. researchgate.netnih.gov

In the case of this compound, the bulky 4-methylphenyl substituent is expected to preferentially occupy the equatorial position on the piperidine chair to minimize 1,3-diaxial steric interactions. nih.gov Conformational studies on similar 4-substituted piperidinium salts have shown that while polar substituents can alter the axial/equatorial equilibrium upon protonation, the effect is minimal for aryl substituents like phenyl. nih.gov Molecular mechanics calculations can also be used to predict and analyze the relative energies of different conformers. nih.govrsc.org

Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its quantitative determination in various matrices. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. epa.gov

This method involves a stationary phase, such as a C18 column, and a mobile phase, which is usually a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govnih.gov Gradient elution is often used to ensure good separation of the main compound from any impurities. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the tolyl group possesses a strong UV chromophore, with a detection wavelength typically set around 254 nm. researchgate.net The method can be validated for parameters such as linearity, precision, accuracy, and specificity to ensure it is suitable for routine quality control analysis. researchgate.netnih.govresearchgate.net

Table 5: Typical HPLC Parameters for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
Column Temperature30-40 °C

Pharmacological Investigations and Biological Activities of 4 4 Methylphenyl Piperidine Hydrochloride Analogues

Modulation of Neurotransmitter Systems

The 4-phenylpiperidine (B165713) scaffold is a core component of many compounds designed to interact with monoamine transporters, which are responsible for regulating the synaptic concentrations of crucial neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).

The dopamine transporter (DAT) is a primary target for many psychoactive compounds, and analogues of 4-(4-methylphenyl)piperidine (B1268173) have demonstrated significant inhibitory activity at this site. Research has shown that modifications to the piperidine (B6355638) ring and its substituents can lead to potent DAT inhibitors.

For instance, a novel DAT inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was identified through 3D-database pharmacophore searching. nih.gov This compound displayed Kᵢ values of 492 nM in binding affinity and 360 nM for the inhibition of dopamine reuptake. nih.gov Further chemical modifications of this lead compound resulted in an analogue with even higher affinity, showing Kᵢ values of 11 nM for binding and 55 nM for dopamine reuptake inhibition. nih.gov

Another class of related compounds, pyrovalerone analogues, which feature a 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one structure, have also been identified as potent inhibitors of the dopamine transporter. nih.govdrugs.ie Studies on substituted phenylpiperidines, such as N-methyl-4-phenylpiperidine, found them to be more potent than the neurotoxin MPTP in inhibiting the uptake of dopamine. nih.gov The most potent of these was the N-methyl-4-phenylpyridinium ion (MPP+), a metabolite of MPTP, with an IC₅₀ of 1 µM and a Kᵢ of 0.4 µM for ³H-DA uptake. nih.gov The design of novel 2,5-disubstituted piperidine derivatives has also yielded isomers with potent and selective activity for the dopamine transporter. clinpgx.org

CompoundDAT Binding Affinity (Kᵢ, nM)Dopamine Reuptake Inhibition (Kᵢ or IC₅₀, nM)Source
4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone (Lead Compound 3)492360 nih.gov
High Affinity Analogue (Compound 6)1155 nih.gov
N-methyl-4-phenylpyridinium ion (MPP+)0.4 (Kᵢ)1000 (IC₅₀) nih.gov

Analogues of 4-(4-methylphenyl)piperidine often exhibit dual inhibitory activity, affecting the norepinephrine transporter (NET) in addition to the dopamine transporter. The structural features that confer DAT affinity frequently lead to potent NET inhibition as well.

The family of pyrovalerone analogues, which includes compounds with a 1-(4-methylphenyl) moiety, are described as potent inhibitors of both DAT and NET. nih.govdrugs.ie Research into these 2-aminopentanophenones has yielded a range of compounds that selectively inhibit dopamine and norepinephrine transporters with minimal impact on serotonin transport. nih.gov Among the most potent of these dual DAT/NET inhibitors are the 1-(3,4-dichlorophenyl)- and 1-naphthyl- 2-pyrrolidin-1-yl-pentan-1-one analogues. drugs.ie The structural basis for NET inhibition has been explored using the Drosophila dopamine transporter as a model, revealing how inhibitors bind within the primary site to block norepinephrine reuptake. nih.gov

Compound ClassNET Inhibition ActivitySelectivity ProfileSource
Pyrovalerone AnaloguesPotentSelective for DAT/NET over SERT nih.govdrugs.ie
1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-onePotentSelective for DAT/NET drugs.ie
1-naphthyl-2-pyrrolidin-1-yl-pentan-1-onePotentSelective for DAT/NET drugs.ie

The serotonin transporter (SERT) is another critical monoamine transporter, and its modulation by 4-(4-methylphenyl)piperidine analogues has been investigated. Unlike their potent effects on DAT and NET, many of these compounds show weaker interactions with SERT.

For example, the pyrovalerone analogues that are potent DAT and NET inhibitors are generally poor inhibitors of the serotonin transporter. nih.govdrugs.ie However, other structural modifications to the piperidine core can produce high-affinity ligands for SERT. A study of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed compounds with high affinity for SERT, with Kᵢ values ranging from 2 to 400 nM, comparable to the well-known SERT inhibitor fluoxetine. nih.gov These specific derivatives showed very weak affinity for 5-HT₁ₐ receptors and α₂-adrenoceptors, indicating a selective profile for SERT. nih.gov The discovery of novel SERT inhibitors has also been advanced by computational methods, docking millions of small molecules against the inward-open conformation of SERT to identify new chemical scaffolds. nih.gov

Compound Class/DerivativeSERT Binding Affinity (Kᵢ, nM)Source
Pyrovalerone AnaloguesGenerally poor inhibitors nih.govdrugs.ie
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives2 - 400 nih.gov

Interaction with Receptors and Enzymes

Beyond monoamine transporters, analogues of 4-(4-methylphenyl)piperidine have been found to interact with other significant neurological targets, including trace amine-associated receptors and the NMDA receptor complex.

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic systems. nih.gov Activation of TAAR1 is a promising strategy for treating disorders associated with dopamine dysregulation. nih.gov

A series of analogues based on a 4-(2-aminoethyl)piperidine core, which had not previously been associated with TAAR1 modulation, were synthesized and evaluated. nih.govnih.gov This effort identified a submicromolar agonist of TAAR1, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride, with an EC₅₀ of 0.507 µM. nih.gov Further optimization led to the discovery of highly active compounds, with the four most potent showing EC₅₀ values for TAAR1 agonism ranging from 0.033 to 0.112 μM. nih.govnih.gov One of these compounds, AP163, demonstrated a dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats, indicating its potential as a lead for further development. nih.gov

CompoundTAAR1 Agonistic Activity (EC₅₀, µM)Source
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride0.507 nih.gov
Four Most Active Analogues (Range)0.033 - 0.112 nih.govnih.gov

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neuronal function. google.com Antagonists of the NMDA receptor, particularly those selective for the NR2B subunit, have been investigated for various neurological conditions.

A structure-based search identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination (IC₅₀ = 0.63 µM). nih.gov Optimization of this lead compound involved modifications such as a p-methyl substitution on the benzyl (B1604629) ring, which is structurally related to the 4-methylphenyl group. nih.gov This led to the development of 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494), which possessed an optimal pharmacological profile with potent NR1A/2B antagonism and reduced affinity for α₁-adrenergic receptors and K⁺ channels. nih.gov This demonstrates that the 4-phenylpiperidine scaffold can be effectively tailored to create potent and selective NMDA receptor antagonists. google.comnih.gov

CompoundNMDA Receptor Subtype SelectivityAntagonist Potency (IC₅₀, µM)Source
N-(2-phenoxyethyl)-4-benzylpiperidineNR1/2B0.63 nih.gov
Analogue 10a (p-hydroxy on phenoxy ring)NR1A/2B0.025 nih.gov
Co 101244/PD 174494NR1A/2BPotent antagonist nih.gov

Other Enzyme and Receptor Binding Profiles

Analogues of 4-(4-methylphenyl)piperidine have been investigated for their binding affinity to a variety of receptors beyond their primary targets. Research has shown that these derivatives can interact with several receptor systems, indicating a broader pharmacological profile.

Specifically, certain 4-arylpiperidine derivatives have demonstrated significant binding to sigma (σ) receptors. nih.gov A study on novel 4,4-disubstituted piperidine derivatives revealed high affinity for σ1 receptors, with some compounds showing a high degree of selectivity over σ2 receptors. nih.gov For instance, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analogue was identified with a 96-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov These findings suggest that the 4-arylpiperidine scaffold is a viable template for developing selective sigma receptor ligands.

Furthermore, investigations into 4-phenylpiperidine analogues have revealed binding to opioid receptors. A series of 4-(m-hydroxyphenyl)piperidines were found to bind with moderate to high affinity to μ-opioid receptors. nih.gov The binding of these compounds often leads to meperidine-like agonism, while some analogues can also exhibit antagonism. nih.gov

In addition to sigma and opioid receptors, some 4-arylpiperidine derivatives have been evaluated for their activity at histamine (B1213489) and muscarinic receptors. For example, certain N-aryl-piperidine derivatives were designed as human histamine H3 receptor agonists, with some compounds showing high potency and selectivity. nih.gov Similarly, analogues of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) have been studied for their binding to M1, M2, M3, and M4 muscarinic receptor subtypes, with varying affinities and selectivities observed depending on the specific structural modifications. nih.govnih.gov

Some piperidine derivatives have also been explored for their potential as inhibitors of equilibrative nucleoside transporters (ENTs), which are important for nucleotide synthesis and the regulation of adenosine. polyu.edu.hkpolyu.edu.hk The inhibitory activity of these compounds was found to be dependent on the specific substitutions on both the phenyl and piperidine rings. polyu.edu.hkpolyu.edu.hk

The table below summarizes the binding profiles of selected 4-arylpiperidine analogues at various receptors.

Compound ClassReceptor TargetObserved Activity
4,4-disubstituted piperidinesSigma (σ1, σ2)High affinity and selectivity for σ1 receptors. nih.gov
4-(m-OH phenyl)piperidinesμ-OpioidModerate to high affinity, with agonist or antagonist properties. nih.gov
N-aryl-piperidinesHistamine H3Potent and selective agonism. nih.gov
4-DAMP AnaloguesMuscarinic (M1-M4)Varied affinities and selectivities. nih.govnih.gov
FPMINT AnaloguesENTs (ENT1, ENT2)Inhibitory activity, dependent on substitution patterns. polyu.edu.hkpolyu.edu.hk

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-(4-methylphenyl)piperidine analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in elucidating the key molecular features that govern their pharmacological effects. These studies systematically modify different parts of the molecule—the phenyl ring, the piperidine ring, and the nitrogen substituent—to understand their impact on potency and selectivity.

Impact of Phenyl Substituent Modifications

Modifications to the phenyl ring of 4-arylpiperidine analogues have a significant impact on their biological activity. The nature, position, and electronic properties of substituents on the phenyl ring can modulate binding affinity and functional activity at various receptors.

For analogues targeting the dopamine transporter (DAT), the substitution pattern on the phenyl ring is a major determinant of binding affinity. nih.gov Studies on threo-methylphenidate analogues have shown that the addition of electron-withdrawing groups, such as halogens, to the 3' or 4' positions of the phenyl ring generally leads to improved DAT binding affinity. nih.gov For example, para-substituted chloro and iodo compounds were found to be significantly more potent than cocaine. researchgate.net Conversely, bulky substituents at the 2' position of the phenyl ring are not well-tolerated and lead to decreased binding affinity. nih.gov

In the context of opioid receptor ligands, the presence and position of a hydroxyl group on the phenyl ring are critical. A meta-hydroxyl group on the phenyl ring of 4-phenylpiperidines is a key feature for opioid receptor affinity and analgesic activity. nih.gov

For compounds targeting other receptors, such as histamine H3 receptors, the substituents on the aromatic ring also greatly influence agonistic activity. nih.gov Similarly, for inhibitors of equilibrative nucleoside transporters (ENTs), the presence and position of halogen substitutes on the phenyl ring are essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

The table below illustrates the effect of phenyl ring substitutions on the activity of various 4-arylpiperidine analogues.

Analogue ClassPhenyl Ring ModificationEffect on Biological Activity
threo-Methylphenidate AnaloguesElectron-withdrawing groups at 3' or 4' positionImproved DAT binding affinity. nih.gov
threo-Methylphenidate AnaloguesBulky groups at 2' positionDecreased DAT binding affinity. nih.gov
4-Phenylpiperidine OpioidsMeta-hydroxyl groupEnhanced opioid receptor affinity and analgesia. nih.gov
N-aryl-piperidine H3 AgonistsAromatic ring substituentsInfluences agonistic activity. nih.gov
FPMINT Analogue ENT InhibitorsHalogen substitutionEssential for ENT1 and ENT2 inhibition. polyu.edu.hk

Effects of Piperidine Ring Substituents

Substituents on the piperidine ring of 4-arylpiperidine analogues play a crucial role in determining their pharmacological properties. The size, position, and stereochemistry of these substituents can influence binding affinity, selectivity, and functional activity.

In the case of opioid receptor ligands, the presence of an alkyl group at the 4-position of the piperidine ring can modulate activity. For a series of 4-(m-hydroxyphenyl)piperidines, analogues with a methyl group at the R4 position showed different properties compared to those with a t-butyl group. nih.gov Furthermore, the introduction of a methyl group at the 3-position of the piperidine ring can lead to stereoisomers with distinct activities. nih.gov

For compounds targeting the dopamine transporter, modifications to the piperidine ring are also significant. The replacement of the piperidine ring with other heterocyclic systems can lead to a loss of activity, highlighting the importance of the piperidine scaffold. dndi.org

In the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the replacement of a 3-alkylamino substituent on a pyridine (B92270) ring (attached to the piperidine) with a 3-alkyl group resulted in retained activity against wild-type reverse transcriptase but reduced activity against certain mutant strains. nih.gov

The introduction of unsaturation in the piperidine ring has also been explored. In one study, introducing a double bond in the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org

The table below summarizes the effects of piperidine ring substituents on the activity of 4-arylpiperidine analogues.

Analogue ClassPiperidine Ring ModificationEffect on Biological Activity
4-(m-OH phenyl)piperidines4-Alkyl (methyl vs. t-butyl)Modulates opioid receptor activity. nih.gov
4-arylpiperidine Opioids3-Methyl substitutionCreates stereoisomers with distinct activities. nih.gov
Anti-Trypanosoma AgentsIntroduction of unsaturationTenfold increase in potency. dndi.org
NNRTIs3-Alkyl vs. 3-Alkylamino on attached pyridineAffects activity spectrum against mutant RT. nih.gov

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor influencing the biological activity of 4-arylpiperidine analogues. The presence of chiral centers in these molecules leads to the existence of stereoisomers (enantiomers and diastereomers), which can exhibit significantly different pharmacological profiles.

For 4-arylpiperidine opioid ligands, stereochemistry plays a pivotal role in determining whether a compound acts as an agonist or an antagonist. nih.gov The preferred conformation of the piperidine ring and the orientation of the aryl substituent are key. Compounds that preferentially adopt a chair conformation with the 4-aryl group in an axial position tend to be potent agonists. nih.gov In contrast, antagonist properties are often associated with compounds that favor an equatorial orientation of the 4-aryl group. nih.gov

The stereochemistry at the 3-position of the piperidine ring also has a profound effect. For example, in 3,4-dimethyl-substituted 4-arylpiperidines, the relative configuration of the two methyl groups (cis or trans) determines the conformational preference of the aryl group and, consequently, the pharmacological outcome. nih.gov

In the case of methylphenidate analogues, which are inhibitors of the dopamine and serotonin transporters, the relative stereochemistry of the substituents on the piperidine ring (threo vs. erythro) is a well-established determinant of activity. researchgate.net

The table below highlights the influence of stereochemistry on the activity of 4-arylpiperidine analogues.

Analogue ClassStereochemical FeatureInfluence on Biological Activity
4-arylpiperidine OpioidsAxial 4-aryl conformationAssociated with potent agonism. nih.gov
4-arylpiperidine OpioidsEquatorial 4-aryl conformationAssociated with antagonist properties. nih.gov
3,4-dimethyl-4-arylpiperidinesCis/trans configurationDetermines conformational preference and activity. nih.gov
Methylphenidate AnaloguesThreo/erythro configurationA key determinant of transporter inhibition. researchgate.net

N-Modification and Ester Replacement Effects

Modifications to the nitrogen atom of the piperidine ring and the replacement of ester functionalities with other chemical groups are important strategies in the SAR of 4-arylpiperidine analogues. These changes can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

For 4-phenylpiperidine opioid analogues, the nature of the substituent on the piperidine nitrogen (N-substituent) is a well-known determinant of activity. Different N-substituents, such as methyl, allyl, and phenethyl, can modulate the agonist and antagonist properties of the molecule. nih.gov

In the context of methylphenidate analogues, N-substitution generally leads to a decrease in potency in drug discrimination studies, even if the binding affinity to the dopamine transporter remains high. researchgate.net This suggests that the N-substituent can influence the functional effects of the compound in vivo.

The replacement of an ester group, a common feature in many methylphenidate-related compounds, with other functional groups has also been investigated. For example, the replacement of the ester with a ketone (as in benzoylpiperidine analogues) has been studied to understand the SAR of synthetic cathinones. nih.govvcu.edu Molecular modeling and functional studies have shown that the potency of these analogues as dopamine transporter inhibitors is generally lower than that of methylphenidate itself. vcu.edu

The table below summarizes the effects of N-modification and ester replacement on the activity of 4-arylpiperidine analogues.

Analogue ClassModificationEffect on Biological Activity
4-phenylpiperidine OpioidsN-substituent (methyl, allyl, phenethyl)Modulates agonist/antagonist properties. nih.gov
Methylphenidate AnaloguesN-substitutionDecreases in vivo potency despite high DAT affinity. researchgate.net
Methylphenidate AnaloguesEster replacement with ketoneGenerally lower DAT inhibition potency. nih.govvcu.edu

Role of Hydrophobicity and Conformational Preference

Hydrophobicity plays a complex role. In some series of piperazine-based antimycobacterial agents, the introduction of lipophilic substituents on the phenyl ring improved in vitro activity, while in other cases, it decreased efficacy. mdpi.com This indicates that an optimal level of hydrophobicity is often required for activity.

Conformational preference is particularly critical for the interaction of 4-phenylpiperidine analgesics with opioid receptors. nih.gov Computational studies have shown that the relative energy of phenyl axial versus phenyl equatorial conformations can be related to the potency of these compounds. nih.gov For some analgesics like meperidine and ketobemidone, while the phenyl equatorial conformer is preferred, the phenyl axial conformer is energetically accessible and is thought to be the bioactive conformation responsible for the enhanced potency seen with a meta-hydroxyl group. nih.gov

For potent opioid agonists, a preference for an axial 4-aryl chair conformation is often observed when the molecule is protonated. nih.gov Conversely, antagonist properties have been linked to a preference for an equatorial 4-aryl chair conformation. nih.gov These conformational preferences are influenced by other substituents on the piperidine ring, such as a 3-methyl group, which can destabilize certain conformers through steric hindrance. nih.gov

The table below outlines the role of hydrophobicity and conformational preference in the activity of 4-arylpiperidine analogues.

Analogue ClassPhysicochemical PropertyRole in Biological Activity
Antimycobacterial PiperazinesHydrophobicityOptimal lipophilicity is crucial for activity. mdpi.com
4-phenylpiperidine AnalgesicsConformational Preference (Axial vs. Equatorial Phenyl)Determines agonist vs. antagonist activity and potency. nih.govnih.gov
Opioid AgonistsConformational PreferencePreference for axial 4-aryl chair conformation is linked to agonism. nih.gov

Exploration of Therapeutic Potential

Central Nervous System Disorders (e.g., Attention-Deficit/Hyperactivity Disorder, Narcolepsy)

Analogues of 4-(4-methylphenyl)piperidine have been investigated for their effects on the central nervous system, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. The pharmacological treatment for these conditions often involves stimulant medications like methylphenidate. nih.gov Intriguingly, some patients with ADHD may have undiagnosed narcolepsy, and both conditions can present with similar symptoms, such as daytime sleepiness. nih.gov

Research has explored the use of various piperidine-based compounds as monoaminergic reuptake inhibitors, which are a class of drugs used to treat narcolepsy. nih.gov For instance, modafinil, a common medication for narcolepsy, is also used off-label for ADHD. nih.gov Studies have shown that certain piperidine derivatives can act as potent inhibitors of dopamine and serotonin reuptake, which may have implications for treating these disorders. nih.gov The development of new formulations, such as once-daily amphetamine medications, has also been a focus in treating conditions like narcolepsy in younger patients. nih.gov

Substance Use Disorder Treatment (e.g., Cocaine Antagonism)

A significant area of research has been the development of 4-(4-methylphenyl)piperidine analogues as potential treatments for substance use disorders, particularly cocaine addiction. The strategy often involves creating compounds that act as cocaine antagonists or have mixed agonist/antagonist properties. nih.govresearchgate.net

One such analogue, (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate [(+)-CPCA], has demonstrated a unique pharmacological profile. nih.govresearchgate.net While it inhibits dopamine and norepinephrine uptake similarly to cocaine, it is significantly less potent at inhibiting serotonin uptake. nih.govresearchgate.net Notably, pretreatment with (+)-CPCA can block the locomotor stimulant effects of cocaine in animal models. nih.govresearchgate.net Although it can substitute for cocaine in drug discrimination tests and is self-administered, it shows limited reinforcing properties compared to cocaine. nih.govresearchgate.net These mixed agonist-antagonist characteristics suggest that such compounds could be useful in managing cocaine craving and dependence. nih.govresearchgate.netresearchgate.net

Further structure-activity relationship (SAR) studies have explored modifications to the piperidine ring to enhance therapeutic potential. nih.govacs.org For example, N-demethylation of certain piperidine-based ligands can improve activity at serotonin and norepinephrine transporters. nih.gov The goal is to design potent dopamine and norepinephrine reuptake inhibitors that also have increased activity at the serotonin transporter, which may lead to more effective medications for cocaine abuse. acs.org

Table 1: Investigated 4-(4-Methylphenyl)piperidine Analogues for Substance Use Disorder

Compound Mechanism of Action Key Findings in Preclinical Studies Potential Therapeutic Application
(+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate ((+)-CPCA) Dopamine and norepinephrine reuptake inhibitor; weak serotonin reuptake inhibitor. nih.govresearchgate.net Blocks cocaine's locomotor stimulant effects; limited reinforcing properties compared to cocaine. nih.govresearchgate.netresearchgate.net Treatment of cocaine craving and dependence. nih.govresearchgate.net
N-Norester 2a Dopamine transporter (DAT) inhibitor. nih.gov Similar potency to cocaine at the DAT; fully substitutes for cocaine in drug discrimination tests; produces biphasic locomotor effects. nih.gov Potential medication for cocaine abuse. nih.gov
Alcohol 1c Dopamine transporter (DAT) inhibitor. nih.gov Similar potency to cocaine at the DAT; fully substitutes for cocaine in drug discrimination tests; longer duration of action in locomotor activity tests. nih.gov Potential medication for cocaine abuse with a longer duration of action. nih.gov

Analgesic and Anti-inflammatory Applications

The piperidine scaffold is a key component in many analgesic compounds. pjps.pkresearchgate.net Research has focused on synthesizing and evaluating substituted 4-piperidones and other piperidine derivatives for their pain-relieving and anti-inflammatory properties. researchgate.net

The incorporation of the 4-phenylpiperidine structure, found in morphine, into 4-anilidopiperidines has led to a new class of potent opioid analgesic agents. nih.gov Some of these compounds have shown high analgesic potency, a short duration of action, and a favorable safety profile in preclinical studies. nih.gov For instance, certain synthetic quaternary salts of alkyl piperidine have demonstrated significant analgesic activity, with some compounds showing more prolonged effects than standard drugs. pjps.pk

Additionally, some piperidin-4-one derivatives have been reported to possess anti-inflammatory activities. researchgate.net The diverse biological properties of piperidinones make them attractive candidates for the development of new drugs to treat pain and inflammation. researchgate.net

Antimicrobial and Antifungal Evaluations

Derivatives of piperidine have been investigated for their potential to combat microbial and fungal infections. Various studies have synthesized and screened piperidine analogues for their activity against a range of bacteria and fungi. nih.govresearchgate.net

For example, certain 2,6-dipiperidino-1,4-dihalogenobenzene compounds have been shown to inhibit the growth of bacteria such as S. aureus, B. subtilis, and E. coli, as well as the fungus C. albicans. nih.gov The type and position of substituents on the piperidine ring significantly influence their antimicrobial activity. nih.gov

In the realm of antifungal research, an analogue of the antimalarial drug mefloquine, which contains a piperidine methanol (B129727) group, has demonstrated potent activity against Cryptococcus neoformans and Candida albicans. nih.gov Further studies on the stereoisomers of this analogue have shown that all four retain significant antifungal properties, providing valuable insights for future drug development. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Piperidine Analogues

Compound/Derivative Class Target Organisms Key Findings
2,6-dipiperidino-1,4-dihalogenobenzenes S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans. nih.gov Inhibited growth with MIC values ranging from 32 to 512 μg/mL. nih.gov
Mefloquine Analogue (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol) Cryptococcus neoformans, Candida albicans. nih.gov All four stereoisomers demonstrated potent antifungal activity with MIC values in the low μg/mL range. nih.gov

Anticancer Research

Piperidine and its derivatives have emerged as a significant area of interest in the search for new anticancer agents. nih.govijnrd.org These compounds have been shown to affect various molecular pathways that can lead to the death of cancer cells. nih.gov

Research has explored the anticancer potential of piperazine (B1678402) derivatives, which are structurally related to piperidine, against various cancer cell lines, including breast cancer. mdpi.com Some of these compounds have exhibited selective cytotoxic activity against cancer cells while being less harmful to normal cells. mdpi.com For example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and found to be potent inhibitors of human carbonic anhydrase isoforms IX and XII, which are associated with tumor survival and proliferation. nih.gov

Furthermore, piperine, a naturally occurring alkaloid containing a piperidine ring, has demonstrated anti-gastric cancer activity by inhibiting certain signaling pathways. nih.gov The diverse mechanisms through which piperidine derivatives can exert anticancer effects make them a promising field for the development of novel cancer therapies. nih.govresearchgate.net

Disease Model Simulation (e.g., Parkinson's Disease Models)

Analogues of 4-(4-methylphenyl)piperidine have been utilized in research to simulate and study neurodegenerative diseases like Parkinson's disease (PD). A key compound in this area is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that induces parkinsonism in animal models by destroying dopaminergic neurons. helmholtz-muenchen.de

Research has shown that piperine, which contains a piperidine structure, can have neuroprotective effects in an MPTP-induced mouse model of PD. nih.gov Piperine treatment was found to alleviate motor coordination and cognitive deficits, protect dopaminergic neurons, and reduce inflammation and oxidative stress in the brain. nih.gov

More recently, analogues of methylphenidate, which also contain a piperidine moiety, are being investigated as potential disease-modifying agents for PD. nih.govresearchgate.net Studies suggest that these compounds may work by modulating the interaction between α-synuclein and Synapsin III, two proteins implicated in the pathology of PD. nih.gov Certain methylphenidate analogues have shown the ability to reduce α-synuclein aggregation and improve motor function in animal models, highlighting their potential as a new class of therapeutic agents for Parkinson's disease. nih.gov

Computational Approaches and Molecular Modeling of 4 4 Methylphenyl Piperidine Derivatives

Ligand-Target Interaction Analysis

Understanding how a ligand binds to its biological target is fundamental to explaining its pharmacological effect. Molecular docking and simulation techniques are pivotal in elucidating these interactions for 4-(4-methylphenyl)piperidine (B1268173) derivatives.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For instance, studies on 4-arylpiperidine derivatives targeting opioid receptors have utilized molecular mechanics calculations to determine their binding conformations. nih.gov These calculations are often compared with experimental data from NMR or X-ray crystallography to validate the computational models. nih.gov Research on a newly synthesized derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, employed molecular docking to investigate its potential as an inhibitor of the SARS-CoV-2 main protease. nih.gov The study revealed efficient binding within the protease's active site, highlighting key intermolecular interactions. nih.gov

The primary forces governing these interactions include:

Hydrogen Bonds: Crucial for anchoring the ligand in the binding pocket. The nitrogen atom in the piperidine (B6355638) ring is a common hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The aryl group, such as the 4-methylphenyl moiety, frequently engages in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

π-π Stacking: The aromatic rings of the ligand and protein residues (like tyrosine or phenylalanine) can stack, contributing to binding affinity. nih.gov

Electrostatic and van der Waals Forces: These interactions further stabilize the ligand-receptor complex. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-target complex over time. An MD simulation of a potent sigma-1 receptor (S1R) ligand, which shares the 4-phenylpiperazine tail, revealed the crucial amino acid residues involved in the interaction and confirmed the stability of the binding pose. nih.gov These analyses are critical for understanding the structure-activity relationships (SAR) that dictate a compound's efficacy and selectivity. For example, in a series of 4-(m-OH phenyl)-piperidines, the conformation of the phenyl group (axial vs. equatorial) was found to determine whether the compound acted as an agonist or antagonist at opioid mu-receptors. nih.gov

Table 1: Key Ligand-Target Interactions for Piperidine Derivatives
Derivative ClassTargetKey Interactions ObservedComputational Method
4-ArylpiperidinesOpioid ReceptorsConformation-dependent agonism/antagonism (axial vs. equatorial phenyl group). nih.govEnergy-Conformational Profiles
4-Phenylpiperazine DerivativesSigma-1 Receptor (S1R)Positive ionizable functionality (piperidine nitrogen), primary and secondary hydrophobic groups. nih.govMolecular Docking, Molecular Dynamics
4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 ProteaseC-H...N hydrogen bonds, π-π stacking interactions. nih.govMolecular Docking, DFT
(4-Piperidinyl)-piperazinesAcetyl-CoA Carboxylase (ACC)Binding mode within the enzyme's active site explored to understand inhibitory activity. arabjchem.orgMolecular Docking

Pharmacophore Modeling and Database Searching

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This abstract model serves as a template for designing new molecules or for searching large chemical databases for potential new leads.

The process begins by aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.govdovepress.com For a series of cytotoxic quinolines acting as tubulin inhibitors, a six-point pharmacophore model (AAARRR) consisting of three hydrogen bond acceptors and three aromatic rings was identified as the most predictive. nih.gov

This pharmacophore model can then be used to build a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. nih.govnih.gov 3D-QSAR studies correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. arabjchem.org The resulting models, often visualized as contour maps, show which regions around the molecule favor or disfavor certain properties for high activity, providing clear guidance for structural modification. arabjchem.orgdovepress.com For a set of (4-piperidinyl)-piperazine derivatives targeting acetyl-CoA carboxylase, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed with excellent predictive power. arabjchem.org

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This virtual screening process filters vast libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active, significantly accelerating the discovery of new drug candidates without the need for extensive initial synthesis and testing. nih.govdovepress.com

Table 2: Examples of Pharmacophore Models in Drug Design
Compound ClassTargetPharmacophore FeaturesModel Application
Cytotoxic QuinolinesTubulin3 Hydrogen Bond Acceptors, 3 Aromatic Rings (AAARRR). nih.gov3D-QSAR, Virtual Screening of IBScreen Database. nih.gov
Pyridopyridazin-6-onesp38-α MAPK3 Hydrogen Bond Acceptors, 1 Hydrophobic Group, 1 Aromatic Ring (AAAHR). dovepress.com3D-QSAR, Virtual Screening. dovepress.com
6-Arylquinazolin-4-aminesClk4 / Dyrk1A KinasesNot specified, but used to generate reliable 3D-QSAR models. nih.gov3D-QSAR, Docking Validation. nih.gov
Piperidine DerivativesFarnesyltransferase (FTase)Aromatic, Acceptor, and Donor groups. researchgate.netQSAR Analysis. researchgate.net

Conformational Analysis via Computational Methods

The piperidine ring is not planar and typically adopts a chair conformation, similar to cyclohexane. rsc.orgnih.gov However, it can also exist in other forms like boat and twist-boat conformations. rsc.org The orientation of substituents on the ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—profoundly influences the molecule's shape, stability, and biological activity. rsc.org

Computational methods are essential for studying these conformational preferences. Molecular mechanics calculations and more advanced quantum mechanical methods like Density Functional Theory (DFT) are used to determine the relative energies of different conformers. nih.govnih.govacs.org For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can significantly alter these energies, especially with polar substituents at the 4-position, often stabilizing the axial conformer through electrostatic interactions. nih.gov

Studies on fluorinated piperidines have shown that the preference for an axial fluorine atom can be influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, and solvent effects. researchgate.netnih.gov In N-acylpiperidines, a phenomenon known as pseudoallylic strain can strongly favor an axial orientation for a substituent at the 2-position. nih.gov Computational analyses agree well with experimental data from NMR spectroscopy and crystallographic databases. nih.gov Understanding the dominant conformation is critical, as it dictates how the molecule presents its functional groups to a biological target, directly impacting binding affinity. nih.gov

Table 3: Conformational Preferences in Substituted Piperidines
Piperidine DerivativeObservationComputational Method
4-Substituted Piperidinium (B107235) Salts (polar substituents)Protonation stabilizes the axial conformer by ~0.7-0.8 kcal/mol. nih.govMolecular Mechanics (COSMIC force-field). nih.gov
N-Acylpiperidines (2-substituent)Pseudoallylic strain dictates a strong preference for the axial orientation. nih.govM06-2X level of theory. nih.gov
N-Boc-2-aryl-4-methylenepiperidinesThe minimal energy structure is when the aryl group occupies an axial position. acs.orgDFT (B3LYP-D3BJ//def2-TZVP). acs.org
Fluorinated PiperidinesAxial preference is influenced by electrostatic interactions, hyperconjugation, and solvation. researchgate.netnih.govDFT, NMR Analysis. researchgate.netnih.gov

Drug Design and Optimization Strategies

The ultimate goal of computational modeling in this context is to guide the rational design and optimization of new drug candidates. The insights gained from interaction, pharmacophore, and conformational analyses are integrated into strategies to improve a compound's potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) studies are central to this process. By systematically modifying a lead compound, such as a 4-(4-methylphenyl)piperidine derivative, and evaluating the effect on activity, researchers can build a comprehensive understanding of which molecular features are important. For example, in a series of inhibitors for Mycobacterium tuberculosis, analogs of a lead compound were designed to investigate SAR, improve inhibitory potency, and reduce high lipophilicity, a common issue that can lead to poor drug-like properties. nih.gov

Optimization strategies often focus on:

Improving Potency: Modifying substituents to enhance binding interactions with the target, as suggested by docking and 3D-QSAR models.

Enhancing Selectivity: Altering the molecular structure to favor binding to the desired target over off-targets, thereby reducing potential side effects.

Optimizing ADMET Properties: Computational tools can predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET). The CNS Multi-Parameter Optimization (MPO) tool, for example, scores compounds based on key physicochemical properties (e.g., cLogP, molecular weight, polar surface area) to design drugs that can effectively cross the blood-brain barrier. nih.gov Machine learning models are also increasingly used to predict and optimize pharmacokinetic profiles, including metabolic stability and membrane permeability. mdpi.com

By combining these computational strategies, medicinal chemists can move beyond trial-and-error approaches and engage in a more targeted and efficient design cycle, leading to the development of superior therapeutic agents based on the 4-(4-methylphenyl)piperidine scaffold. drugbank.comresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of substituted piperidines is a critical task in modern organic chemistry, aiming for methods that are both efficient and cost-effective. nih.gov Traditional approaches often involve multi-step processes, but recent innovations are paving the way for more streamlined and versatile syntheses. news-medical.net

Key advancements in piperidine (B6355638) synthesis include:

Hydrogenation and Reduction: The hydrogenation of pyridine (B92270) precursors is a fundamental method for producing piperidines. nih.gov Recent progress has focused on developing catalysts that allow these reactions to occur under milder conditions, such as using heterogeneous cobalt catalysts in water, which also improves the green credentials of the synthesis. nih.gov

Intramolecular Cyclization: This strategy involves forming the piperidine ring by creating new carbon-nitrogen or carbon-carbon bonds within a single molecule. nih.gov Various catalytic systems, including those based on gold(I) and cobalt(II), have been developed to facilitate these complex cyclizations, such as the aza-Prins reaction. nih.govrasayanjournal.co.in

Modular and Catalytic Approaches: A significant breakthrough is the development of modular strategies that dramatically simplify the construction of complex piperidines. news-medical.net One such approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. This two-step process, which can utilize nickel electrocatalysis, allows for the efficient formation of new carbon-carbon bonds without the need for expensive precious metal catalysts like palladium or protective chemical groups. news-medical.net This method has been shown to reduce synthetic pathways from as many as 7-17 steps down to just 2-5, enhancing both efficiency and cost-effectiveness. news-medical.net Another novel process utilizes indium metal in the synthesis of 4-aryl 4-acyl piperidines. google.com

These evolving synthetic methodologies provide powerful tools for creating diverse libraries of 4-(4-methylphenyl)piperidine (B1268173) analogs, which is essential for exploring their structure-activity relationships and identifying new therapeutic leads.

Table 1: Comparison of Synthetic Methodologies for Piperidine Derivatives

Methodology Key Features Advantages Recent Advances
Hydrogenation/Reduction Conversion of pyridine rings to piperidine rings. nih.gov A fundamental and well-established method. nih.gov Development of heterogeneous cobalt catalysts for milder reaction conditions (e.g., in water). nih.gov Palladium-catalyzed hydrogenation for fluorinated piperidines. nih.gov
Intramolecular Cyclization Formation of the piperidine ring from a linear precursor. nih.gov Allows for the creation of highly substituted and stereochemically complex piperidines. nih.gov Gold(I)-catalyzed oxidative amination and NbCl5 mediated aza-Prins type cyclization. nih.govrasayanjournal.co.in
Modular Synthesis Two-stage process combining C-H oxidation and radical cross-coupling. news-medical.net Drastically reduces the number of synthetic steps, improves efficiency, and lowers costs. news-medical.net Combination of biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net

| Indium-Mediated Synthesis | Use of indium metal to facilitate the synthesis of 4-aryl 4-acyl piperidines. google.com | Provides a novel route to specific piperidine structures. google.com | Application of indium metal in a one-pot reaction with 4-arylpyridines and acid anhydrides. google.com |

Identification of New Biological Targets

Research into piperidine derivatives has revealed their ability to interact with a wide array of biological targets, suggesting a broad therapeutic potential. clinmedkaz.org While the specific targets of 4-(4-methylphenyl)piperidine hydrochloride are an area of active investigation, studies on structurally similar compounds provide valuable insights into potential mechanisms of action.

Emerging biological targets for piperidine-based compounds include:

G-Protein Coupled Receptors (GPCRs):

Histamine (B1213489) H3 and Sigma-1 (σ1) Receptors: Studies have identified piperidine derivatives that act as dual-target antagonists for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). acs.orgunisi.it This dual activity is of significant interest for developing novel treatments for neuropathic pain, as ligands for both individual receptors have shown preclinical efficacy. acs.org The piperidine ring appears to be a crucial structural element for this dual activity. acs.org

Dopamine (B1211576) D2 Receptors: A series of 4-phenylpiperidines has been evaluated as ligands for the dopamine D2 receptor. nih.gov One compound from this class, pridopidine (B1678097), acts as a "dopaminergic stabilizer" with a unique profile that differentiates it from classic D2 antagonists and partial agonists, suggesting potential applications in treating neuropsychiatric disorders. nih.gov

Ion Channels: Piperidine compounds have been shown to modulate the activity of various ion channels. This includes the potent blocking of the Kv1.3 voltage-gated potassium channel, which is involved in T-cell activation, and the enhancement of T-type voltage-gated Ca2+ channels. clinmedkaz.org

Viral Proteins:

HIV-1 Envelope Glycoprotein (B1211001) (Env): A new class of piperidine-based small molecules has been developed as CD4 mimetics. nih.gov These compounds bind to the HIV-1 envelope glycoprotein gp120, exposing vulnerable epitopes and making infected cells susceptible to elimination by the immune system through antibody-dependent cellular cytotoxicity (ADCC). nih.gov This opens a new avenue for developing strategies to eradicate HIV-1-infected cells. nih.gov

The ability of the piperidine scaffold to be chemically modified allows for the fine-tuning of its interaction with these and other targets, driving the discovery of new therapeutic agents. clinmedkaz.org

Table 2: Potential Biological Targets for Piperidine Derivatives

Target Class Specific Target Potential Therapeutic Application Reference Compound Class
GPCRs Histamine H3 / Sigma-1 Receptors Neuropathic Pain acs.org Piperidine derivatives (dual antagonists) acs.orgunisi.it
Dopamine D2 Receptor Neuropsychiatric Disorders nih.gov 4-Phenylpiperidines (e.g., Pridopidine) nih.gov
Ion Channels Kv1.3 Potassium Channel Immunomodulation clinmedkaz.org Piperidine derivatives clinmedkaz.org
T-type Calcium Channel Neurological Disorders clinmedkaz.org Piperidine derivatives (enhancers) clinmedkaz.org

| Viral Proteins | HIV-1 Env (gp120) | HIV/AIDS nih.gov | Piperidine-based CD4 mimetics nih.gov |

Advanced Preclinical Research Paradigms

The evaluation of novel compounds like this compound relies on a sophisticated and multi-faceted preclinical research pipeline. This process integrates computational, cellular, and whole-animal models to build a comprehensive understanding of a compound's pharmacological profile.

In Silico Prediction: Computational tools are increasingly used in the early stages of drug discovery to predict the biological activities and potential targets of new molecules. clinmedkaz.org Web tools such as SwissTargetPrediction and online platforms like PASS (Prediction of Activity Spectra for Substances) can analyze a chemical structure and forecast its likely interactions with various enzymes, receptors, and transporters. This in silico screening helps prioritize compounds for further synthesis and testing. clinmedkaz.org

In Vitro Characterization: Following computational analysis, promising compounds are synthesized and evaluated in a laboratory setting using a variety of in vitro assays. These include:

Binding Assays: To determine the affinity of a compound for its target receptor, as seen in studies of piperidine derivatives on histamine and dopamine receptors. acs.orgnih.gov

Functional Assays: To characterize the compound's effect on the target's activity (e.g., agonist or antagonist). Modern techniques like the split-luciferase complementation assay are used to measure G-protein recruitment in response to receptor stimulation, providing insights into a compound's intrinsic activity. unisi.it

In Vivo Models: To assess the effects of a compound in a living organism, researchers use various animal models. For instance, the antinociceptive (pain-relieving) properties of H3R/σ1R antagonists have been tested in mouse models of mechanical pain. unisi.it Similarly, the behavioral effects of dopaminergic stabilizers have been studied in animal models of locomotor activity to understand their potential impact on conditions like Huntington's disease. nih.gov

Advanced Imaging Techniques: The development of novel molecular imaging agents is another emerging preclinical paradigm. For example, new hemicyanine fluorophores are being developed for shortwave infrared (SWIR) imaging, which can be used to monitor disease states and drug responses in preclinical models with high specificity. acs.org

Translational Research Prospects

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. The unique properties of piperidine derivatives, including this compound, present several promising avenues for translation into new medical therapies.

The development of more efficient and modular synthetic routes is a key enabler of translational research. news-medical.net By simplifying the production of complex molecules, these new methods can accelerate the drug discovery pipeline and potentially reduce the cost of future medications, thereby increasing patient access to novel treatments. news-medical.net

Specific translational prospects include:

Novel Pain Therapies: The discovery of dual-acting H3R/σ1R antagonists offers a potential breakthrough in pain management. acs.org Further preclinical and clinical studies are needed to determine if these dual-target compounds are more effective than single-target drugs. acs.org

Improved CNS Disorder Treatments: The unique "dopaminergic stabilizer" profile of compounds like pridopidine suggests a new pharmacological approach for treating central nervous system disorders. nih.gov This functional state-dependent antagonism could offer a more nuanced modulation of the dopamine system compared to existing medications. nih.gov

HIV Eradication Strategies: Piperidine-based CD4 mimetics that sensitize HIV-infected cells to immune clearance represent a significant step towards a functional cure for HIV. nih.gov These compounds could become part of "shock and kill" strategies aimed at eliminating the latent viral reservoir. nih.gov

The versatility of the piperidine scaffold, combined with advances in synthesis and a deeper understanding of its biological targets, positions compounds like this compound at the forefront of research into new and improved therapeutics for a range of diseases.

Q & A

Q. What are the standard synthetic routes for 4-(4-Methylphenyl)piperidine hydrochloride, and how can reaction parameters be optimized?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperidine derivatives with 4-methylphenyl electrophiles (e.g., aryl halides or sulfonyl chlorides) under basic conditions (e.g., triethylamine or NaOH in dichloromethane) . Key parameters include:

  • Temperature control : Sensitive intermediates require low temperatures (0–5°C) to prevent side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of amine to electrophile minimizes unreacted starting material .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) achieves >99% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions on the piperidine and aryl rings .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity and detects trace impurities .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C12H16ClN\text{C}_{12}\text{H}_{16}\text{ClN}: 217.09 g/mol) .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors .
  • Storage : Store at -20°C in airtight containers to maintain stability .

Q. How can researchers purify this compound effectively?

Answer:

  • Recrystallization : Dissolve in hot ethanol, filter, and cool to -20°C for crystal formation (yield: 70–85%) .
  • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to isolate the product .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the piperidine ring?

Answer: Electron-donating groups (e.g., methyl) on the aryl ring increase nucleophilicity at the piperidine nitrogen, accelerating alkylation. Computational studies (DFT) show that steric hindrance from 4-methylphenyl groups raises activation energy by 8–12 kJ/mol, requiring higher temperatures for comparable yields . Experimental validation via kinetic monitoring (e.g., in situ IR) is recommended .

Q. What computational strategies can predict the compound’s reactivity in novel reactions?

Answer:

  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for sulfonylation or amidation .
  • Solvent modeling : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. THF) to reduce byproducts .
  • Validation : Compare computed transition states with experimental kinetic isotope effects (KIEs) .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 50%)?

Answer:

  • Meta-analysis : Compare reaction conditions (e.g., 24-hour vs. 48-hour reaction times in and ).
  • Controlled replication : Systematically vary parameters (temperature, catalyst loading) to identify critical factors.
  • Byproduct analysis : Use LC-MS to detect unaccounted intermediates (e.g., N-oxide derivatives) that reduce yield .

Q. What methodologies are used to evaluate the compound’s biological activity?

Answer:

  • Receptor binding assays : Radiolabeled ligands (e.g., 3H^{3}\text{H}-tagged analogs) quantify affinity for opioid or sigma receptors .
  • In vitro cytotoxicity : MTT assays on HEK-293 cells (IC50_{50} determination) .
  • Metabolic stability : Liver microsome studies (e.g., rat CYP450 isoforms) assess degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.